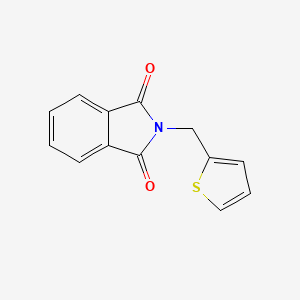

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione

Vue d'ensemble

Description

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of a thiophene ring attached to an isoindoline-1,3-dione scaffold

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . Another method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the isoindoline-1,3-dione scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiophene ring .

Applications De Recherche Scientifique

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The presence of the thiophene ring and isoindoline-1,3-dione scaffold allows for diverse interactions with biological molecules, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalimide: A structurally related compound with similar reactivity and applications.

N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold but differ in the substituents attached to the nitrogen atom.

Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties and reactivity.

Uniqueness

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the thiophene ring and isoindoline-1,3-dione scaffold, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Activité Biologique

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and isoindoline-1,3-dione. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, detailed NMR data reveals distinct chemical shifts that correspond to the unique functional groups present in the molecule .

Biological Activity

The biological activities of this compound have been investigated across various studies, highlighting its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For example, in a study evaluating a series of isoindoline derivatives, this compound demonstrated promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| MCF-7 | 20 |

The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Studies have demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of isoindoline derivatives:

- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead for developing new anticancer agents .

- Case Study on Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, a series of isoindoline derivatives were tested against resistant bacterial strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .

Propriétés

IUPAC Name |

2-(thiophen-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBDLDNQZCDPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.